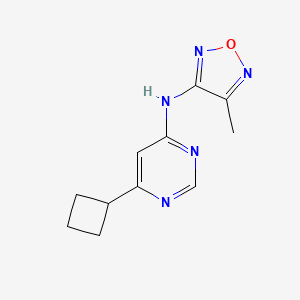
6-cyclobutyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-cyclobutyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclobutyl group and an oxadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclobutyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like NaOH in DMSO at ambient temperature.
Cyclobutyl Substitution: The cyclobutyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyclobutyl hal
Actividad Biológica
6-Cyclobutyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a pyrimidine ring substituted with a cyclobutyl group and an oxadiazole moiety, which is crucial for its biological properties.
Research indicates that compounds containing oxadiazole derivatives often exhibit diverse biological activities. The oxadiazole ring is known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, the 4-methyl substitution enhances the compound's ability to modulate biological functions through:
- Inhibition of Kinases : Similar compounds have shown activity against kinases such as Aurora kinases, which are critical in cell cycle regulation and cancer progression .
- Antimicrobial Properties : Oxadiazoles have been documented to possess antimicrobial activity, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of related compounds featuring the oxadiazole structure:
Case Studies
-
Inhibition of Cancer Cell Proliferation :
A study evaluated the effects of a related oxadiazole compound on HCT116 human colon carcinoma cells. The compound demonstrated significant inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutics. This suggests potential for further development as an anticancer agent. -
Antimicrobial Testing :
Another investigation focused on the antimicrobial properties of oxadiazole derivatives. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents.
Propiedades
IUPAC Name |
N-(6-cyclobutylpyrimidin-4-yl)-4-methyl-1,2,5-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-7-11(16-17-15-7)14-10-5-9(12-6-13-10)8-3-2-4-8/h5-6,8H,2-4H2,1H3,(H,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKMQMXVNUFYRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1NC2=NC=NC(=C2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













